
Phosphonomycin (R)-1-phenethylamine salt
説明
Phosphonomycin, also known as fosfomycin, is a broad-spectrum antibiotic that effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . It has been approved for clinical use in the treatment of urinary tract bacterial infections in many countries for several decades .
Synthesis Analysis
A large-scale chemical synthesis of fosfomycin was achieved based on the production of the (1 R, 2 S)-threo-bromohydrin through enantioselective hydrogenation of β-oxophosphonates .Molecular Structure Analysis
The molecular structure of fosfomycin is unique. It is a small broad-spectrum molecule . The molecular weight of fosfomycin sodium, a related compound, is 182.02 .Chemical Reactions Analysis
Fosfomycin undergoes several chemical reactions. FosA, FosB, and FosX are enzymes that catalyze different reactions involving fosfomycin. FosA is a K± and Mn2±dependent glutathione S-transferase that catalyzes the addition of glutathione to the oxirane ring of fosfomycin. FosB is an Mg2+ and Mn2±dependent thiol S-transferase that catalyzes the addition of a thiol group using bacillithiol. FosX is an Mn2±dependent epoxide hydrolase that catalyzes the hydration of fosfomycin, breaking the oxirane ring and generating a diol product .科学的研究の応用
Antibacterial Agent
Phosphonomycin, commonly known as fosfomycin, is a broad-spectrum antibiotic effective against a wide range of bacteria, including multi-drug resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) bacteria . Its mechanism of action involves the irreversible inhibition of an early stage in cell wall synthesis, making it a potent bactericidal agent .
Synergistic Combinations
Research indicates that fosfomycin can have a synergistic effect when used in combination with other antimicrobial agents. This synergy allows for reduced dosages and lower toxicity, which is particularly beneficial in treating complicated infections with multidrug-resistant bacteria .
Treatment of CNS Infections
Due to its high tissue penetration, fosfomycin is indicated for infections of the central nervous system (CNS). It can cross the blood-brain barrier, which is a significant advantage for treating CNS infections, including meningitis .
Soft Tissue Infections
Fosfomycin demonstrates extensive tissue penetration, making it a viable option for treating soft tissue infections. Its ability to reach high concentrations in soft tissues can be crucial for resolving such infections effectively .
Bone Infections
The compound’s pharmacokinetic properties suggest its potential use in treating bone infections. Fosfomycin’s distribution into bone tissue can be leveraged in clinical settings to address osteomyelitis and other bone-related infectious diseases .
Pulmonary Infections
Fosfomycin has been shown to penetrate lung tissue, which makes it a candidate for treating pulmonary infections such as pneumonia. Its broad-spectrum activity can be particularly useful in hospital-acquired respiratory infections where resistant strains are common .
作用機序
Target of Action
Phosphonomycin ®-1-phenethylamine salt, also known as fosfomycin, is a broad-spectrum antibiotic that primarily targets the enzyme MurA, which plays a crucial role in both Gram-positive and Gram-negative bacteria . This enzyme is involved in the initial step of peptidoglycan biosynthesis, a critical process for bacterial cell wall formation .
Mode of Action
Fosfomycin inhibits bacterial cell wall biogenesis by inactivating the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, also known as MurA . This inhibition effectively blocks the initial step in peptidoglycan biosynthesis . The compound’s interaction with its target results in the disruption of bacterial cell wall formation, thereby exerting its antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by fosfomycin is the peptidoglycan biosynthesis pathway . By inhibiting the enzyme MurA, fosfomycin disrupts the production of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Pharmacokinetics
Fosfomycin exhibits excellent pharmacodynamic and pharmacokinetic properties . It has good bioavailability, meaning it can be effectively absorbed and utilized in the body . Its elimination half-life is approximately 5.7 hours .
Result of Action
The primary result of fosfomycin’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby treating the bacterial infection . Fosfomycin has a broad spectrum of antibacterial activity and is effective against a wide range of bacteria, including multidrug-resistant isolates .
Action Environment
The efficacy and stability of fosfomycin can be influenced by various environmental factors. For instance, the presence of certain ions can affect the activity of enzymes involved in fosfomycin resistance . Additionally, the pH and temperature of the environment can impact the stability and solubility of fosfomycin
特性
IUPAC Name |
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/t7-;2-,3+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALAXKSIBESFV-PXRNWTNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726231 | |
| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25383-07-7 | |
| Record name | Phosphonic acid, P-[(2R,3S)-3-methyl-2-oxiranyl]-, compd. with (αR)-α-methylbenzenemethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfomycin (R)-1-phenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R)-alpha-Methylbenzenemethanamine (2R-cis)-(3-methyloxiranyl)phosphonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOMYCIN (R)-1-PHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V5RBU89I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using phosphomycin (R)-1-phenethylamine salt as a starting material for fosfomycin sodium synthesis?
A1: The research paper demonstrates that using phosphomycin (R)-1-phenethylamine salt as a precursor allows for a more efficient synthesis of fosfomycin sodium. Under optimized reaction conditions, the yield of fosfomycin sodium reached 85.4% []. This suggests that this method could be advantageous compared to other synthesis routes.
Q2: What are the optimal reaction conditions for achieving high yields of fosfomycin sodium using this method?
A2: The study identified the following optimal conditions for maximizing fosfomycin sodium yield []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



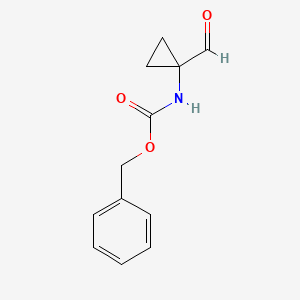
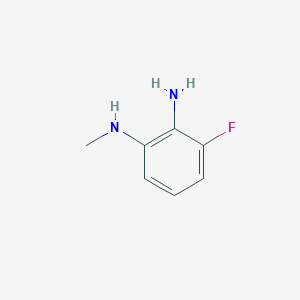


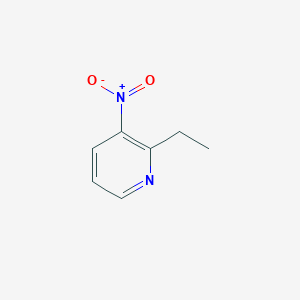
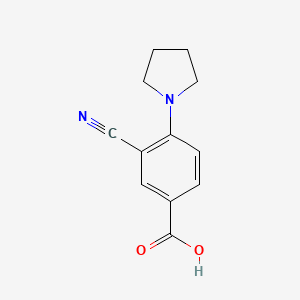
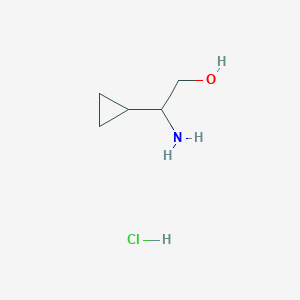
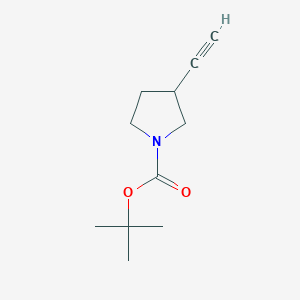
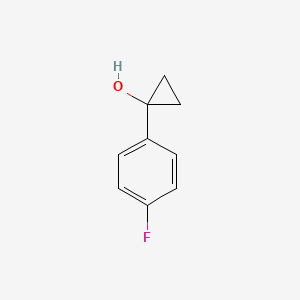
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)



